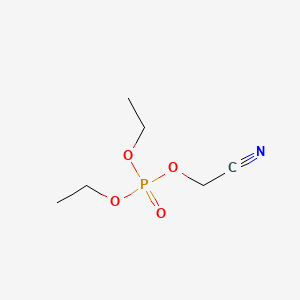

Cyanomethyl diethyl phosphate

Description

Contextual Significance in Organophosphorus Chemistry

Within the vast field of organophosphorus chemistry, cyanomethyl diethyl phosphate (B84403) is classified as a phosphonate (B1237965) ester. cymitquimica.com The presence of the phosphorus-carbon bond and the electron-withdrawing cyano group (-C≡N) on the adjacent carbon atom makes the methylene (B1212753) protons (the -CH₂- group) acidic. This acidity allows for the easy formation of a stabilized carbanion. This carbanion is a potent nucleophile, yet it is less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org This nuanced reactivity places it in the category of modified Wittig reagents, specifically for the Horner-Wadsworth-Emmons (HWE) reaction, which offers advantages over the classical Wittig reaction, including the use of more reactive phosphonate carbanions and a simpler workup due to the water-soluble nature of the phosphate byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Fundamental Role as a Synthetic Intermediate

The principal application of cyanomethyl diethyl phosphate in chemical research is its role as a versatile synthetic intermediate. chemicalbook.com It is most prominently used as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for forming carbon-carbon double bonds. wikipedia.org

The HWE reaction involves the reaction of the phosphonate carbanion (generated by treating this compound with a base) with an aldehyde or a ketone. wikipedia.orgorganicchemistrydata.org This process is highly valued for its ability to produce α,β-unsaturated nitriles, which are themselves valuable precursors for various functional groups and heterocyclic systems. chemicalbook.comenamine.netfishersci.com The reaction generally favors the formation of the (E)-alkene (trans isomer) due to thermodynamic control in the elimination step of the oxaphosphetane intermediate. wikipedia.orgnrochemistry.com

Research has demonstrated the broad utility of this compound in a variety of synthetic transformations:

Synthesis of Unsaturated Nitriles and Derivatives : It is a go-to reagent for converting aldehydes and ketones into α,β-unsaturated nitriles. chemicalbook.comcymitquimica.comguidechem.com These products can be further elaborated into amides, amines, and various heterocyclic compounds. chemicalbook.comcymitquimica.com

Formation of Cyclopropanes and Aziridines : The reagent reacts with epoxides and nitrones, providing a pathway to synthesize cyano-substituted cyclopropanes and aziridines, respectively. chemicalbook.comfishersci.comcymitquimica.comguidechem.com

Copper-Catalyzed Arylation : It participates in copper-catalyzed coupling reactions with aryl iodides to produce α-arylated alkanenitriles, expanding its utility in C-C bond formation. chemicalbook.comfishersci.comcymitquimica.comguidechem.com

Multistep Synthesis : Its role as a building block is evident in the synthesis of more complex molecules. For instance, it is used to prepare (1-cyanoethyl) diethyl phosphate, a key intermediate for synthesizing modulators of the interleukin-1 receptor-associated kinase (IRAK), which is relevant in pharmaceutical research. google.com It has also been documented as an intermediate in the preparation of 2-aminoquinoline (B145021). google.com

Overview of Research Trajectories for this compound

The research involving this compound has evolved from establishing its fundamental reactivity to employing it in sophisticated synthetic strategies. Initially, research focused on its application in the HWE reaction to create olefins with high stereoselectivity. wikipedia.orgresearchgate.net

Current and future research trajectories appear to focus on expanding its synthetic applications and harnessing its reactivity for the efficient construction of complex molecular architectures. This includes its use in the total synthesis of natural products and their analogs. alfa-chemistry.comresearchgate.net A significant area of investigation is its application in medicinal chemistry as a precursor to pharmacologically active molecules. google.comcymitquimica.com For example, it is used in the preparation of intermediates for potential HIV-1 reverse transcriptase inhibitors and antibacterial agents. sigmaaldrich.com

Furthermore, research extends to exploring its own biological activities. Studies have investigated its interaction with enzymes like acetylcholinesterase and its potential for inhibiting the growth of microorganisms. chemicalbook.com These investigations open up avenues for its potential application in agrochemicals and other biologically active compounds. cymitquimica.comontosight.ai The development of new synthetic methods, such as its use in nucleophilic substitution reactions to create diverse phosphonate derivatives, continues to be an active area of research. google.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-diethoxyphosphorylacetonitrile | nih.gov |

| Synonyms | Diethyl cyanomethylphosphonate, (Diethylphosphono)acetonitrile | nih.govsigmaaldrich.com |

| CAS Number | 2537-48-6 | nist.gov |

| Molecular Formula | C₆H₁₂NO₃P | nist.gov |

| Molecular Weight | 177.14 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.comcymitquimica.com |

| Density | 1.095 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 101-102 °C at 0.4 mmHg | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.434 | chemicalbook.comsigmaaldrich.com |

| Flash Point | 113 °C (235.4 °F) - closed cup | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Miscible with water, chloroform, THF, ethyl acetate, methylene chloride | chemicalbook.comfishersci.com |

Table 2: 1H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) | Source(s) |

| -O-CH₂-CH₃ | 4.247 | J(P-31,H) = 8.7 | chemicalbook.com |

| -P-CH₂-CN | 2.901 | J(P-31,H) = 20.9 | chemicalbook.com |

| -O-CH₂-CH₃ | 1.400 | chemicalbook.com |

Properties

IUPAC Name |

cyanomethyl diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMWDYQIKLLYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198606 | |

| Record name | Cyanomethyl diethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-62-4 | |

| Record name | Cyanomethyl diethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50586-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050586624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanomethyl diethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl diethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyanomethyl Diethyl Phosphate

Phosphite-Based Synthesis Pathways

Phosphite (B83602) esters are common starting materials for the synthesis of cyanomethyl diethyl phosphate (B84403), primarily through reactions that leverage the nucleophilicity of the phosphorus atom. The two main approaches involve the use of diethyl phosphite and triethyl phosphite in reactions with halogenated acetonitriles.

Reaction of Diethyl Phosphite with Bromoacetonitrile (B46782)

A prominent method for the synthesis of cyanomethyl diethyl phosphate involves the reaction of diethyl phosphite with bromoacetonitrile. This pathway typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of bromoacetonitrile.

The reaction between diethyl phosphite and bromoacetonitrile necessitates the presence of a strong base to deprotonate the diethyl phosphite, which exists predominantly in its less reactive phosphonate (B1237965) form. google.com The base, such as sodium ethoxide, abstracts the acidic proton from diethyl phosphite to generate the more nucleophilic phosphite anion. google.com This anion then acts as a potent nucleophile, attacking the carbon atom of bromoacetonitrile that is bonded to the bromine atom. This results in the displacement of the bromide ion in an SN2-type reaction and the formation of the P-C bond, yielding this compound. google.com The use of a strong base is crucial for the reaction to proceed efficiently.

To maximize the yield of this compound, careful optimization of reaction parameters is essential. A reported method yielding 83% of the final product highlights a specific set of optimized conditions. google.com The reaction is carried out in dimethylformamide (DMF) as the solvent, with sodium ethoxide serving as the strong base. google.com The process involves the dropwise addition of sodium ethoxide to a solution of diethyl phosphite, followed by the addition of bromoacetonitrile. google.com The temperature is a critical factor, with the addition of sodium ethoxide occurring at 20-25 °C and the subsequent reaction with bromoacetonitrile at an elevated temperature of 60-70 °C for a duration of 3-4 hours. google.com

| Parameter | Optimized Condition | Reference |

| Solvent | Dimethylformamide (DMF) | google.com |

| Base | Sodium Ethoxide | google.com |

| Temperature (Base Addition) | 20-25 °C | google.com |

| Temperature (Reaction) | 60-70 °C | google.com |

| Reaction Time | 3-4 hours | google.com |

| Yield | 83% | google.com |

Synthesis via Triethyl Phosphite and Chloroacetonitrile (B46850)

An alternative and widely used industrial method for preparing this compound is the Michaelis-Arbuzov reaction between triethyl phosphite and chloroacetonitrile. google.com This reaction is a classic method for forming carbon-phosphorus bonds.

The reaction between triethyl phosphite and chloroacetonitrile can be significantly enhanced through the use of a catalyst. Tetrabutylammonium (B224687) iodide (TBAI) has been effectively employed as a phase-transfer catalyst in this synthesis. google.com The catalytic process involves heating chloroacetonitrile with TBAI, followed by the controlled, dropwise addition of triethyl phosphite. The reaction temperature is carefully managed, initially maintained between 80 and 110 °C during the addition of triethyl phosphite over 6 to 8 hours, and then raised to 110 to 120 °C for an additional 6 to 8 hours to ensure the completion of the reaction. google.com This catalytic approach provides a simple and controllable process for the synthesis of this compound. google.com

| Parameter | Catalytic Condition | Reference |

| Catalyst | Tetrabutylammonium Iodide (TBAI) | google.com |

| Temperature (Addition) | 80-110 °C | google.com |

| Addition Time | 6-8 hours | google.com |

| Temperature (Reaction) | 110-120 °C | google.com |

| Reaction Time | 6-8 hours | google.com |

The precursor chloroacetonitrile can be synthesized from more readily available starting materials through a multi-step sequence. A common industrial route begins with the esterification of chloroacetic acid with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid to produce ethyl chloroacetate (B1199739). google.com The subsequent reaction of ethyl chloroacetate with ammonia (B1221849) water yields chloroacetamide. google.com The final step in the preparation of chloroacetonitrile is the dehydration of chloroacetamide. This is typically achieved by heating chloroacetamide with a strong dehydrating agent, such as phosphorus pentoxide, in a suitable solvent like technical trimethylbenzene. google.comorgsyn.org The crude chloroacetonitrile is then purified by distillation. orgsyn.org This multi-step synthesis provides a viable pathway to one of the key reagents required for the production of this compound. google.com

Alternative Synthetic Routes and Precursor Chemistry

Derivations Involving Chloroacetic Acid and Related Reagents

A notable synthetic route for this compound commences with chloroacetic acid, a readily available and cost-effective chemical commodity. This multi-step process transforms chloroacetic acid into a key intermediate, chloroacetonitrile, which subsequently undergoes phosphonation. google.com

Esterification: Chloroacetic acid is first converted to its ethyl ester, ethyl chloroacetate. This is a standard esterification reaction, typically carried out by reacting chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated under reflux to drive the reaction to completion. google.com Following the reaction, the ethyl chloroacetate is separated from the aqueous layer. google.com

Amidation: The resulting ethyl chloroacetate is then reacted with ammonia water. This nucleophilic acyl substitution reaction replaces the ethoxy group with an amino group, yielding chloroacetamide. The reaction temperature is carefully controlled to prevent side reactions. google.com

Dehydration/Nitrile Formation: Chloroacetamide is subsequently dehydrated to form chloroacetonitrile. A potent dehydrating agent, such as phosphorus pentoxide, is used for this transformation. The mixture is heated, and the chloroacetonitrile product is distilled off as it is formed. google.com The crude chloroacetonitrile is then purified by reduced pressure fractionation. google.com

Phosphonation (Michaelis-Arbuzov Reaction): In the final step, the purified chloroacetonitrile reacts with triethyl phosphite to produce this compound. google.com This reaction is a classic example of the Michaelis-Arbuzov reaction, where the phosphite attacks the electrophilic carbon of the chloroacetonitrile, displacing the chloride ion and forming the C-P bond. A catalyst, such as tetrabutylammonium iodide, can be used to facilitate this reaction. google.com The crude product is then purified, typically by high-purity rectification, to separate the this compound from unreacted triethyl phosphite and other impurities. google.com

A Chinese patent details this specific synthetic pathway, providing insights into the reaction conditions for each step. google.com The process is designed to be a comprehensive method starting from basic raw materials. google.com

Table 1: Key Stages in the Synthesis of this compound from Chloroacetic Acid

| Stage | Reactants | Key Reagents/Catalysts | Product of Stage | Reaction Type |

| 1. Esterification | Chloroacetic acid, Ethanol | Concentrated Sulfuric Acid | Ethyl chloroacetate | Esterification |

| 2. Amidation | Ethyl chloroacetate, Ammonia water | - | Chloroacetamide | Nucleophilic Acyl Substitution |

| 3. Dehydration | Chloroacetamide | Phosphorus pentoxide | Chloroacetonitrile | Dehydration |

| 4. Phosphonation | Chloroacetonitrile, Triethyl phosphite | Tetrabutylammonium iodide | This compound | Michaelis-Arbuzov Reaction |

Reactivity Profiles and Reaction Mechanisms of Cyanomethyl Diethyl Phosphate

Nucleophilic Reactions Involving the Cyanoethyl Moiety

The reactivity of the cyanomethyl moiety in cyanomethyl diethyl phosphate (B84403) is dominated by the acidity of the α-carbon. This carbon is readily deprotonated by a base to form a resonance-stabilized carbanion, which serves as a potent nucleophile in a variety of reactions. This nucleophilic character is the basis for many of its synthetic applications.

Mechanistically, the nucleophilic character of cyanomethyl diethyl phosphate is unlocked by deprotonation. The resulting anion is a soft nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of the phosphonate (B1237965) group, as well as the nitrogen of the cyano group. This stabilized anion readily participates in nucleophilic substitution (SN2) reactions with a range of electrophiles.

For instance, the anion can be effectively alkylated. Studies have shown its reaction with electrophiles like dimethylallyl bromide in a standard SN2 type reaction to achieve prenylation. nih.gov Furthermore, the compound's utility extends to reactions with various carbonyl substrates and epoxides. The reaction with nitrones can lead to the formation of either aziridines or enamines, depending on the reaction conditions. researchgate.net

While nucleophilic attack by the deprotonated carbanion is the most common pathway, the phosphorus center itself can also be a site for nucleophilic substitution. Under specific activation conditions, such as with triflic anhydride, one of the ethoxy groups on the phosphorus can be displaced by other nucleophiles, including alcohols, amines, or even carbanions derived from terminal alkynes. nih.gov This process allows for the modular synthesis of diverse phosphinates and phosphonamidates. nih.gov However, reactions involving the cyanomethyl carbanion are more prevalent.

Carbon-Carbon Bond Formation Reactions

The nucleophilic carbanion generated from this compound is a cornerstone for forming new carbon-carbon bonds. Its most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles from aldehydes and ketones. researchgate.netresearchgate.net Beyond this, it also serves as a competent nucleophile in conjugate addition reactions.

This compound is an effective Michael donor, participating in conjugate addition reactions with various Michael acceptors. Research has demonstrated its utility in asymmetric Michael additions, where the use of chiral catalysts can generate valuable chiral phosphonates.

The enantioselective Michael addition of diethyl cyanomethylphosphonate to chalcones (1,3-diphenyl-2-propen-1-one and its derivatives) has been successfully achieved using bifunctional cinchona-derived organocatalysts. unl.ptworldscientific.comnih.gov These reactions produce chiral precursors to α-substituted β-aminophosphonates with good to high enantiomeric excesses (ee). unl.ptnih.gov Similarly, the conjugate addition to nitroolefins in the presence of cinchonine-based bifunctional thiourea (B124793) catalysts provides an atom-economic route to chiral acyclic α-substituted β-oxo phosphonates. researchgate.net

| Michael Acceptor | Catalyst Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Chalcones | Bifunctional Cinchona-derived Thiourea | Chiral precursors of α-substituted β-aminophosphonates | Good to high enantioselectivities achieved. | unl.ptnih.gov |

| Nitroolefins | Cinchonine-based Bifunctional Thiourea | Chiral γ-nitro-β-oxophosphonates | Reaction is effective for aromatic nitroolefins, yielding products with moderate diastereoselectivity and high enantioselectivity. | researchgate.net |

Intramolecular Rearrangement Processes

Intramolecular rearrangements are powerful transformations in organic synthesis. For organophosphorus compounds, one of the most significant is the researchgate.netunl.pt-phospha-Brook rearrangement, which provides a route to generate carbanions adjacent to an oxygen atom.

The researchgate.netunl.pt-phospha-Brook rearrangement involves the intramolecular migration of a phosphoryl group from a carbon atom to the oxygen of an adjacent alkoxide. mdpi.comnih.gov This process typically starts from an α-hydroxyphosphonate, which upon deprotonation of the hydroxyl group, rearranges to form a more stable phosphonate ester and a new, highly reactive carbanion. mdpi.comelsevierpure.com This carbanion can then be trapped by various electrophiles.

The general mechanism is as follows:

A base deprotonates the hydroxyl group of an α-hydroxyphosphonate, forming an alkoxide.

The negatively charged oxygen attacks the adjacent phosphorus center, leading to the formation of a pentacoordinate phosphorus intermediate.

This intermediate resolves by cleaving the P-C bond, resulting in the migration of the phosphoryl group from carbon to oxygen.

This rearrangement generates a new carbanion, effectively achieving an umpolung (polarity inversion) of the original carbonyl functionality from which the α-hydroxyphosphonate was derived. mdpi.comelsevierpure.com

While this rearrangement is a powerful tool for functionalizing molecules and has been developed for a range of phosphonates and phosphinates under Brønsted base catalysis, nih.gov there are no specific examples in the surveyed literature of this compound itself undergoing this transformation, as it lacks the requisite α-hydroxy group for the rearrangement to initiate. The rearrangement remains a key reactivity pattern for structurally related phosphonates that do contain this functionality.

Reactions under Strong Basic Conditions

The behavior of this compound under strong basic conditions is central to its synthetic utility. The use of strong bases, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA), is the standard method for generating the key nucleophilic carbanion intermediate. researchgate.netethz.ch

The acidity of the α-methylene protons is significantly enhanced by the electron-withdrawing effects of both the phosphonate (P=O) and the cyano (C≡N) groups. Upon treatment with a strong base, one of these protons is abstracted to form the resonance-stabilized anion. The stability and nucleophilicity of this anion dictate its subsequent reactions.

The primary application of this in situ-generated anion is in the Horner-Wadsworth-Emmons (HWE) reaction. ethz.ch In a typical HWE protocol, the anion is reacted with an aldehyde or ketone. This leads to a phosphonate adduct which then eliminates diethyl phosphate to form a new carbon-carbon double bond, yielding an α,β-unsaturated nitrile. This reaction is highly efficient and is a cornerstone of modern olefination chemistry. The choice of base and reaction conditions can influence the stereochemical outcome (E/Z selectivity) of the resulting alkene.

Elimination Reactions and Their Product Outcomes

This compound is a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgenamine.net This reaction offers significant advantages, including the typical formation of (E)-alkenes with high stereoselectivity and the straightforward removal of the water-soluble phosphate byproduct. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The reaction is initiated by the deprotonation of the α-carbon of this compound by a base, forming a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate subsequently undergoes elimination to yield the alkene product. nrochemistry.com

The general mechanism of the Horner-Wadsworth-Emmons reaction is as follows:

Deprotonation: A base removes a proton from the carbon adjacent to the cyano and phosphonate groups, creating a resonance-stabilized carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to form a double bond, resulting in an α,β-unsaturated nitrile and a diethyl phosphate salt. nrochemistry.com

A specific example of this elimination reaction is the reaction of this compound with benzaldehyde. In a study utilizing solid bases such as oxides and fluorides, this reaction yields cinnamonitrile (B126248) (3-phenylacrylonitrile). researchgate.net The reaction produces both (E) and (Z) isomers of the product. researchgate.net

Table 1: Products of Elimination Reaction of this compound with Benzaldehyde

| Reactant 1 | Reactant 2 | Product(s) |

| This compound | Benzaldehyde | (E)-Cinnamonitrile and (Z)-Cinnamonitrile |

The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the nature of the substrates. enamine.net Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

Methylation Reactions with Specific Methylating Agents

This compound can undergo methylation at the α-carbon. This reaction introduces a methyl group to the carbon atom situated between the cyano and the diethyl phosphate functionalities.

A documented method for this transformation involves the use of a strong base and a methylating agent. Specifically, this compound can be reacted with methyl iodide in the presence of a strong base like sodium hydride to produce (1-cyanoethyl) diethyl phosphate.

The reaction proceeds as follows:

Deprotonation: The strong base, sodium hydride, abstracts a proton from the α-carbon of this compound, generating a nucleophilic carbanion.

Nucleophilic Substitution: The resulting carbanion then attacks the methyl group of methyl iodide in a nucleophilic substitution reaction, displacing the iodide ion and forming the methylated product.

This methylation process is a key step in the synthesis of (1-cyanoethyl) diethyl phosphate from this compound.

Table 2: Products of Methylation Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Methyl iodide | Sodium hydride | (1-Cyanoethyl) diethyl phosphate |

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are fundamental for identifying functional groups and confirming the molecular structure of cyanomethyl diethyl phosphate (B84403).

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in cyanomethyl diethyl phosphate. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. nist.gov The gas-phase IR spectrum of this compound, also known as diethyl cyanomethylphosphonate, displays several key peaks that confirm its structure. nist.gov

Key functional groups and their corresponding vibrational frequencies are consistently observed. The presence of the nitrile (C≡N) group is confirmed by a sharp absorption band in the region of 2200-2300 cm⁻¹. The phosphoryl group (P=O) gives rise to a strong absorption typically found between 1250 and 1300 cm⁻¹. The P-O-C and C-O-C linkages of the diethyl phosphate moiety are identified by a series of complex bands in the fingerprint region, generally between 1000 and 1150 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and methylene (B1212753) groups appear in the 2850-3000 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2250 |

| Phosphoryl (P=O) | Stretching | ~1260 |

| Phosphate Ester (P-O-C) | Stretching | 1000 - 1100 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Data compiled from representative spectra of organophosphonates.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. This makes it particularly useful for analyzing symmetric vibrations and bonds that are weak in the IR spectrum.

For this compound, the C≡N stretch is also Raman active and typically appears as a strong, sharp band. The symmetric vibrations of the phosphonate (B1237965) group and the C-C backbone of the ethyl groups can also be effectively probed. Data from FT-Raman spectroscopy confirms the presence of these key structural features. nih.gov The combination of both IR and Raman spectra allows for a more complete vibrational assignment and a robust confirmation of the molecule's structure.

Table 2: Selected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Symmetric Stretch | Strong intensity band |

| Phosphoryl (P=O) | Symmetric Stretch | Medium-to-strong intensity band |

| C-C-N | Bending | Characteristic shifts in the fingerprint region |

| P-O-C | Symmetric Stretch | Characteristic shifts in the fingerprint region |

Source: Based on data from Bio-Rad Laboratories using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It is a valuable tool for quantitative analysis and for monitoring reactions that involve changes in conjugation or chromophores. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time by measuring changes in light absorption, which is directly proportional to the concentration of absorbing species. researchgate.netthermofisher.com While this compound itself does not possess strong chromophores in the visible region, its functional groups, particularly the nitrile and phosphoryl groups, result in absorption in the UV range.

This technique can be effectively applied to monitor reactions where this compound is a reactant or product. For instance, in the Horner-Wadsworth-Emmons reaction, where it serves as a reagent to form α,β-unsaturated nitriles, the reaction progress can be followed by monitoring the disappearance of the starting aldehyde or ketone's absorbance or the appearance of the conjugated product's absorbance at a specific wavelength. chemicalbook.com The selection of an appropriate wavelength where only one component (reactant or product) absorbs allows for the determination of reaction kinetics, including rate constants and reaction order. thermofisher.com The unique UV spectrum of a molecule, characterized by the position and intensity of its absorption bands, provides a specific fingerprint related to its molecular structure and concentration. mdpi.com

Fluorescence spectroscopy is an exceptionally sensitive technique used to detect and quantify substances. Its application in probe development relies on changes in fluorescence emission (e.g., "turn-on" or "turn-off" responses) upon interaction with a specific analyte.

In the context of this compound, it has been utilized as a negative control to validate the selectivity of fluorescent probes designed for detecting other structurally similar but more hazardous organophosphorus compounds. For example, in a study developing a fluorescent probe (SWJT-4) for the nerve agent mimic diethyl chlorophosphate (DCP), the probe's selectivity was tested against various organophosphorus compounds, including this compound (referred to as DCMP in the study). nih.gov The results demonstrated that while the addition of DCP caused a significant enhancement in the probe's fluorescence intensity, the presence of this compound induced negligible change. nih.gov This finding was crucial in confirming that the probe was highly selective for DCP, effectively discriminating against other phosphates and validating its use for specific detection applications. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DCMP |

| Diethyl chlorophosphate | DCP |

| Diethyl cyanomethylphosphonate | - |

| Diethylphosphonoacetonitrile | - |

Computational Chemistry and Theoretical Modeling of Cyanomethyl Diethyl Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of organophosphorus compounds like cyanomethyl diethyl phosphate (B84403). These calculations offer a balance between computational cost and accuracy, making them well-suited for a detailed analysis of the molecule's electronic characteristics and behavior.

Prediction and Analysis of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical nature. DFT calculations allow for a precise prediction and in-depth analysis of how electrons are distributed within cyanomethyl diethyl phosphate and their corresponding energy levels.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations reveal the distribution and energies of these frontier orbitals. The HOMO is typically localized on the oxygen atoms of the phosphate group and the nitrogen atom of the cyano group, which are regions with higher electron density. Conversely, the LUMO is predominantly centered around the phosphorus atom and the carbon atom of the cyanomethyl group, indicating these as the primary sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.52 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 6.63 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used for the calculation.

The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule under normal conditions.

The distribution of electron charge within a molecule provides a comprehensive picture of its polarity and reactive sites. DFT calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the regions of positive and negative charge on the molecule's surface.

In this compound, the MEP map highlights the electronegative oxygen atoms of the phosphoryl (P=O) and ethoxy (-OCH2CH3) groups, as well as the nitrogen of the cyano (-CN) group, as areas of negative electrostatic potential (red and yellow regions). These are the sites prone to attack by electrophiles. In contrast, the phosphorus atom and the hydrogen atoms of the ethyl groups exhibit a positive electrostatic potential (blue regions), making them susceptible to nucleophilic attack. This charge distribution is a key determinant of the molecule's intermolecular interactions and its behavior in chemical reactions.

Simulation of Spectroscopic Data for Validation

A significant application of computational chemistry is the simulation of spectroscopic data, which can be used to validate experimental findings and aid in the structural elucidation of a compound. DFT calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

By calculating the vibrational modes of this compound, a theoretical IR spectrum can be generated. The characteristic frequencies, such as the P=O stretch, C-O-P stretches, and the C≡N stretch of the cyano group, can be compared with experimental spectra to confirm the molecule's structure. Similarly, theoretical calculations of ¹H, ¹³C, and ³¹P NMR chemical shifts can be correlated with experimental data, providing a powerful tool for assigning spectral peaks and verifying the molecular structure.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing insight into its kinetics.

For reactions involving this compound, such as its use in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated nitriles, DFT calculations can model the entire reaction pathway. This includes the deprotonation of the cyanomethyl group to form a carbanion, the subsequent nucleophilic attack on an aldehyde or ketone, and the final elimination step to yield the product. By calculating the energies of all species along the reaction coordinate, the rate-determining step can be identified, and the stereochemical outcome of the reaction can often be predicted. For instance, computational studies have suggested that the presence of electron-withdrawing groups like the cyano group can stabilize transition states, thereby enhancing reaction efficiency.

Quantum Chemical Studies of Reactivity

Beyond the insights from DFT, other quantum chemical studies can provide quantitative measures of the reactivity of this compound. By analyzing various reactivity descriptors, a more nuanced understanding of its chemical behavior can be achieved.

These descriptors, derived from the electronic structure, include:

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): This parameter measures the electron-donating capability of a molecule.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

For this compound, these quantum chemical descriptors can pinpoint the phosphorus atom as a primary electrophilic center and the phosphoryl oxygen and cyano nitrogen as key nucleophilic sites. These theoretical predictions are invaluable for designing new synthetic routes and for understanding the compound's role in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-evolution of molecular systems, providing detailed insights into the conformational landscape of flexible molecules such as this compound. By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements of the atoms, the transitions between different conformations, and the associated thermodynamics and kinetics. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the conformational behavior can be inferred from studies on analogous acyclic organophosphate esters. cdnsciencepub.comacs.org

MD simulations of organophosphorus compounds typically employ classical force fields that define the potential energy of the system as a function of atomic coordinates. These simulations can map the potential energy surface as a function of the rotation around key single bonds, identified by dihedral angles. For this compound, the most significant conformational flexibility arises from rotations around the P-O, O-C, and C-C bonds within the diethyl phosphate group, as well as the P-O-CH2-CN linkage.

To illustrate the expected findings from a molecular dynamics simulation, the following tables present hypothetical data for the key dihedral angles and the relative energies of the most probable stable conformers of this compound. It is important to note that these values are illustrative and based on general principles of conformational analysis of organophosphate esters. cdnsciencepub.comlibretexts.org

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| Φ1 | O | P | O | C | Defines the orientation of the ethoxy group relative to the P=O bond. |

| Φ2 | P | O | C | C | Describes the gauche or trans conformation of the ethyl chain. |

| Φ3 | O | P | O | CH2 | Defines the orientation of the cyanomethyl group. |

| Φ4 | P | O | CH2 | CN | Describes the rotation of the nitrile group. |

Table 2: Hypothetical Stable Conformers and Relative Energies from Molecular Dynamics Simulations

| Conformer | Φ1 (°) | Φ2 (°) | Φ3 (°) | Φ4 (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 180 | -60 | 180 | 0.00 | 45 |

| 2 | -60 | 180 | 60 | 180 | 0.00 | 45 |

| 3 | 60 | 60 | -60 | 180 | 0.8 | 5 |

| 4 | -60 | -60 | 60 | 180 | 0.8 | 5 |

Note: The data in this table is illustrative and represents a simplified model of the conformational landscape. Actual values would be determined through detailed quantum mechanical calculations and extensive molecular dynamics simulations.

The simulations would also provide insights into the rotational barriers between these stable conformations, offering a more complete picture of the molecule's flexibility. The radial distribution functions (RDFs) derived from the simulation can indicate the local structuring of the molecule in a condensed phase. aip.org While detailed experimental data for this compound is scarce, MD simulations provide a valuable theoretical framework for understanding its dynamic behavior at the atomic level.

Applications of Cyanomethyl Diethyl Phosphate in Advanced Organic Synthesis

Building Block for Diverse Phosphonate (B1237965) Derivatives

The inherent reactivity of cyanomethyl diethyl phosphate (B84403) makes it an excellent starting point for the synthesis of a broad spectrum of phosphonate derivatives. These derivatives often exhibit significant biological activity or serve as crucial intermediates themselves.

The phosphonate group is a well-established phosphoro-mimetic, and its incorporation into organic molecules can yield analogues with valuable biological properties. Cyanomethyl diethyl phosphate and its derivatives are instrumental in this context.

Antiviral Agents: The compound is a precursor for synthesizing phosphonate analogues of nucleosides, which are vital for research into cellular processes and the development of new antiviral drugs. smolecule.com

Enzyme Inhibitors: It is used as a reactant in the synthesis of inhibitors for enzymes such as the triose phosphate isomerase of muscle. sigmaaldrich.com

Anticancer Derivatives: Research has shown that various phosphonate derivatives synthesized using this compound precursors exhibit enhanced biological activity against certain cancer cell lines.

Prostaglandin (B15479496) Analogues: In a multi-step synthesis, a derivative, diethyl [(N-morpholino)cyanomethyl]phosphonate, was used to create a key fragment of the prostaglandin analog cloprosterol PGF2. mdpi.com

Table 1: Examples of Biologically Active Molecules Synthesized Using this compound Precursors

| Target Molecule Class | Specific Example/Application | Research Finding | Citation |

|---|---|---|---|

| Antivirals | Phosphonate analogues of nucleosides | Essential for studying cellular processes and developing new antiviral drugs. | smolecule.com |

| Enzyme Inhibitors | Triose phosphate isomerase inhibitors | Used as a key reactant in the synthesis pathway. | sigmaaldrich.com |

| Anticancer Agents | Various phosphonate derivatives | Modifications to the phosphonate group led to improved therapeutic profiles against cancer cells. |

The transformation of phosphonates into phosphonamidates introduces a nitrogen atom into the phosphorus-containing moiety, further diversifying the accessible chemical space. This compound is a valuable intermediate for creating compounds with P-N bonds. smolecule.com Its utility extends to the synthesis of diethyl [(N,N-dialkylamino)cyanomethyl]phosphonates. mdpi.com For instance, diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate can be synthesized from diethyl phosphite (B83602), and diethyl [(N-morpholino)cyanomethyl]phosphonate can be prepared from diethyl chlorophosphate. mdpi.com These aminated phosphonates are themselves reactive intermediates for further synthetic elaborations. mdpi.com

Intermediate in Complex Chemical Syntheses

Beyond its role as a primary building block, this compound is a critical intermediate in longer, more complex synthetic routes, enabling the construction of intricate cyclic and chromophoric systems.

This compound plays a crucial role in the synthesis of complex azetidine (B1206935) derivatives, particularly those with applications as Janus kinase (JAK) inhibitors. googleapis.comgoogle.com In a key step, it is used in a Wittig-type reaction to introduce a cyanomethylene group onto an azetidine or cyclobutane (B1203170) core. google.com

For example, in the synthesis of {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a potent JAK inhibitor, a precursor ketone is reacted with diethyl cyanomethyl phosphonate in the presence of a strong base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). googleapis.comnewdrugapprovals.org The reaction involves cooling the solution before the base is added, followed by the addition of the ketone to form the cyanomethylene azetidine intermediate. googleapis.comnewdrugapprovals.org This method has also been applied to N-Boc cyclobutanone (B123998) to prepare related cyclobutane structures. patsnap.com

Table 2: Horner-Wadsworth-Emmons Reaction for Azetidine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Citation |

|---|---|---|---|---|---|

| Diethyl cyanomethyl phosphonate | N-Boc-3-azetidinone | Potassium tert-butoxide | Tetrahydrofuran (THF) | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | newdrugapprovals.org |

The compound is a key reagent in the construction of advanced nonlinear optical (NLO) chromophores, which are materials with applications in electro-optic devices. sci-hub.sesemanticscholar.org The synthesis of these complex molecules often involves a Wittig-Horner reaction where this compound reacts with a ketone, such as one derived from isophorone, to extend a conjugated system. semanticscholar.orgmdpi.com

In a typical synthetic sequence, an aldehyde or ketone precursor is reacted with diethyl(cyanomethyl)phosphonate to yield a trienenitrile intermediate. sci-hub.sesemanticscholar.org This nitrile group can then be reduced, for instance with diisobutylaluminum hydride (DIBAL-H), to form an aldehyde. sci-hub.sesemanticscholar.org This new aldehyde serves as a handle for further reactions, allowing for the attachment of different acceptor groups or the further extension of the chromophore's π-system to fine-tune its NLO properties. sci-hub.sesemanticscholar.org

This compound is a documented intermediate in the synthesis of 2-aminoquinoline (B145021) derivatives, a scaffold present in many medicinally important compounds. google.com Research has demonstrated its application in synthesizing precursors for 2-phenylamino-4-phenoxyquinoline derivatives, which have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors. mdpi.com The synthetic route involves using diethyl cyanomethyl phosphonate in the presence of potassium tert-butoxide to react with a ketone, forming a crucial intermediate. mdpi.com The development of synthetic routes to quinoline (B57606) structures is of high interest, and phosphonate-based methods provide an efficient pathway to polysubstituted quinolin-3-ylphosphonates and related heterocyclic systems. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoquinoline |

| 2-phenylamino-4-phenoxyquinoline |

| Chloroacetonitrile (B46850) |

| Cloprosterol PGF2 |

| This compound |

| Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate |

| Diethyl [(N-morpholino)cyanomethyl]phosphonate |

| Diethyl chlorophosphate |

| Diethyl phosphite |

| Diisobutylaluminum hydride (DIBAL-H) |

| {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile |

| Isophorone |

| N-Boc-3-azetidinone |

| N-Boc cyclobutanone |

| Potassium tert-butoxide |

| Tetrahydrofuran (THF) |

Development of Specialized Chemical Reagents and Ligands

This compound, also known as diethyl cyanomethylphosphonate, is a versatile building block in the development of specialized reagents and ligands for advanced organic synthesis. guidechem.comchemicalbook.com Its unique combination of a phosphonate moiety and a cyano group allows for a diverse range of chemical transformations, leading to the creation of novel chemical entities with tailored reactivity and functionality. guidechem.com

A primary application of this compound is as a modified Wittig reagent in the Horner-Wadsworth-Emmons reaction. enamine.net This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. Specifically, this compound is instrumental in the synthesis of α,β-unsaturated nitriles from ketones and aldehydes. chemicalbook.com These unsaturated nitriles are valuable intermediates in the synthesis of more complex molecules, including amides and various heterocyclic derivatives. chemicalbook.com

Beyond its role in olefination reactions, this compound serves as a precursor for a variety of other important reagents. For instance, it reacts with epoxides and nitrones to yield cyano-substituted cyclopropanes and aziridines, respectively. chemicalbook.com These small, strained ring systems are significant in medicinal chemistry and natural product synthesis. Furthermore, in the presence of a copper(I) iodide catalyst, it participates in coupling reactions with aryl iodides to produce α-arylated alkanenitriles, providing a direct method for the arylation of acetonitrile (B52724) derivatives. chemicalbook.com

Research has also demonstrated its utility in creating more complex, functionalized molecules. For example, diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, a derivative of this compound chemistry, has been used as an electrophilic synthon. nih.gov Its reaction with phenols and Gilman reagents leads to the formation of novel aryl vinyl ethers and diethyl 1-[(alkyl)(cyano)methyl]vinylphosphonates, respectively. nih.gov These products are considered valuable building blocks for new polymeric materials and biologically active molecules. nih.gov

The development of phosphonate-containing ligands is another significant area where this compound is utilized. For instance, methods have been developed for the synthesis of diethyl [(N,N-dialkylamino)cyanomethyl]phosphonates. mdpi.com The introduction of both a phosphonate group and an amino functionality creates bidentate or tridentate ligands with potential applications in catalysis and coordination chemistry. Additionally, it serves as a key intermediate in the synthesis of 2-aminoquinolines, a class of heterocyclic compounds with a wide range of biological activities. google.comambeed.com

The versatility of this compound in generating a variety of reagents and ligands is summarized in the table below.

| Reagent/Ligand Class | Precursor(s) | Synthetic Application | References |

| α,β-Unsaturated nitriles | This compound, Aldehydes/Ketones | Horner-Wadsworth-Emmons reaction | chemicalbook.comenamine.net |

| Cyano-substituted cyclopropanes | This compound, Epoxides | Synthesis of cyclopropane (B1198618) derivatives | chemicalbook.com |

| Cyano-substituted aziridines | This compound, Nitrones | Synthesis of aziridine (B145994) derivatives | chemicalbook.com |

| α-Arylated alkanenitriles | This compound, Aryl iodides, CuI | Copper-catalyzed arylation | chemicalbook.com |

| Aryl vinyl ethers | Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, Phenols | Synthesis of functionalized vinyl ethers | nih.gov |

| Diethyl 1-[(alkyl)(cyano)methyl]vinylphosphonates | Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, Gilman reagents | Synthesis of substituted vinylphosphonates | nih.gov |

| Diethyl [(N,N-dialkylamino)cyanomethyl]phosphonates | Diethyl phosphite, (N,N-dimethylamino)(methoxy)cyanomethane | Precursors for specialized ligands | mdpi.com |

| 2-Aminoquinolines | This compound | Intermediate in heterocyclic synthesis | google.comambeed.com |

Research on Derivatives and Analogues of Cyanomethyl Diethyl Phosphate

Synthetic Accessibility and Structural Modifications of Derivatives

The synthesis of derivatives of cyanomethyl diethyl phosphate (B84403) often involves modifications of the core structure to introduce different functional groups, which can significantly alter the compound's reactivity and biological activity. A common synthetic route is the Michaelis–Arbuzov reaction, which involves the reaction of triethyl phosphite (B83602) with chloroacetonitrile (B46850). Another method is the Horner-Wadsworth-Emmons reaction, where cyanomethyl diethyl phosphate is used as a reagent to synthesize α,β-unsaturated nitriles from ketones or aldehydes. chemicalbook.com

Structural modifications are key to developing a diverse library of derivatives. For instance, the reaction of this compound with epoxides and nitrones can yield cyano-substituted cyclopropanes and aziridines, respectively. chemicalbook.com Furthermore, in the presence of copper(I) iodide, it can react with aryl iodides to form α-arylated alkanenitriles. chemicalbook.com A patent describes a method for synthesizing (1-cyanoethyl) diethyl phosphate by reacting diethyl phosphite with bromoacetonitrile (B46782) to first produce this compound, which is then reacted with a methylating agent. google.com This two-step process highlights a pathway to introduce alkyl groups to the carbon adjacent to the cyano group.

Another patented synthesis method for this compound involves the esterification of chloroacetic acid and ethanol (B145695) to produce ethyl chloroacetate (B1199739), which then reacts with ammonia (B1221849) water to form chloroacetamide. Subsequent dehydration with phosphorus pentoxide yields chloroacetonitrile, which is then reacted with triethyl phosphite. google.com

The exploration of these synthetic routes allows researchers to create a variety of derivatives with tailored properties for specific applications. The ability to introduce different substituents onto the this compound backbone is crucial for investigating structure-activity relationships.

Structure-Reactivity Relationship Studies in Derived Compounds

Understanding the relationship between the structure of this compound derivatives and their reactivity is fundamental to their application in chemical synthesis and medicinal chemistry research. The presence of the phosphonate (B1237965) group and the cyano group imparts unique reactivity to these molecules.

The Horner-Wadsworth-Emmons reaction is a prime example of the utility of these compounds, where the phosphonate group facilitates the formation of a stabilized carbanion that reacts with carbonyl compounds. chemicalbook.com The stereochemistry of the resulting α,β-unsaturated nitriles can be influenced by the reaction conditions and the nature of the substrates. enamine.net

Studies have also explored the reactivity of derivatives in substitution reactions. For example, a study on the synthesis of new aryl vinyl ethers and diethyl 1-[(alkyl)(cyano)methyl]vinylphosphonates utilized the substitution of a 2,3-difunctional allyl bromide. nih.gov This research demonstrates how the electrophilicity of related structures can be exploited to form new carbon-oxygen and carbon-carbon bonds. nih.gov

Computational studies, such as those employing density functional theory, have been used to investigate the transition states and reaction pathways of reactions involving cyanomethyl derivatives. For example, research on the Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles utilized computational analysis to understand the stereoselectivity of the reaction. acs.org These theoretical insights complement experimental findings and provide a deeper understanding of the structure-reactivity relationships.

Exploration of Advanced Research Applications for Derivatives

The unique chemical properties of this compound derivatives have led to their investigation in several advanced research areas, particularly in the modulation of key biological pathways.

The Ubiquitin-Proteasome Pathway (UPP) is a critical cellular process responsible for protein degradation and regulation of numerous cellular functions. Kinases within this pathway are important therapeutic targets. A derivative, (1-cyanoethyl) diethyl phosphate, has been identified as a pharmaceutical intermediate for synthesizing regulating drugs for interleukin-1 receptor-related kinase in the UPP. google.com Research in this area is significant for understanding the pathogenesis of various malignant tumors and genetic diseases. google.com The synthesis of inhibitors for kinases like Janus kinases (JAKs) has also been explored, with some synthetic routes potentially involving intermediates structurally related to this compound derivatives. google.comnih.gov

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking. nih.govwikipedia.orgrndsystems.com Modulators of these receptors have therapeutic potential for autoimmune diseases. wikipedia.org Diethyl (1-cyanoethyl)phosphonate, a derivative of this compound, is utilized in the preparation of sphingosine (B13886) phosphate receptor agonists. smolecule.com These agonists can activate S1P receptors, leading to various cellular responses. The development of selective agonists for different S1P receptor subtypes is an active area of research. nih.gov

Interleukin-1 receptor-associated kinases (IRAKs) are key components of the inflammatory signaling pathway. mdpi.com The development of regulators for these kinases is a target for anti-inflammatory therapies. As mentioned previously, (1-cyanoethyl) diethyl phosphate serves as an intermediate in the synthesis of drugs that regulate interleukin-1 receptor-related kinases. google.com This highlights the utility of this compound derivatives in creating molecules that can modulate inflammatory responses.

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. google.comgoogle.comnih.gov Research in this area includes the synthesis of novel compounds that can inhibit viral replication. Derivatives of this compound have been explored for their potential in synthesizing antiviral drugs. Specifically, research has been conducted on the use of diethyl (hydroxymethyl)phosphonate, a related compound, in the synthesis of antiviral agents for diseases like Hepatitis C. While direct synthesis from this compound is not explicitly detailed, the structural similarities and the general use of phosphonates in antiviral research suggest a potential role for its derivatives in this field. smolecule.com

Exploration in Anticancer Compound Synthesis

This compound serves as a versatile reagent and building block in the synthesis of more complex molecules, some of which have been explored for potential anticancer properties. medchemexpress.com Its utility in this field stems from its reactive nature, which allows for its incorporation into various molecular scaffolds. sigmaaldrich.com The phosphonate group is a key feature, as numerous organophosphorus compounds, including phosphonic acid derivatives, have been studied for their anticancer activities. dokumen.pub

Research indicates that this compound can be a precursor in the synthesis of pharmaceutical intermediates. Its derivatives have been investigated for cytostatic effects, which involve halting cell division. Some studies suggest that the biological activity of compounds derived from it may relate to interactions at the molecular level, such as enzyme inhibition or DNA binding. For instance, research has shown that diethyl cyanomethylphosphonate (DCMP) can form complexes with DNA through electrostatic interactions and minor-groove binding, a property relevant in the design of potential anticancer agents. It has also been used in the synthesis of hapalindole-type metabolites, a class of alkaloids with diverse biological activities. researchgate.net

The following table summarizes examples of molecular types and synthetic pathways involving this compound that are relevant to anticancer research.

| Precursor Compound | Synthetic Reaction Type | Resulting Compound/Target Class | Relevance to Anticancer Research |

| This compound | Horner-Wadsworth-Emmons Olefination | C-11 normal prenylated compounds | Synthesis of complex alkaloids with known biological activities. researchgate.net |

| This compound | Nucleophilic Substitution | Pharmaceutical Intermediates | Serves as a building block for potential kinase modulators. |

| Diethyl cyanomethylphosphonate | Complex Formation | DNA-DCMP Complexes | Explored for potential applications in designing agents that interact with DNA. |

| Diethyl (cyanomethyl)phosphonate | Precursor for Heterocycles | Thiophene and Thienopyrimidine Derivatives | Used in the synthesis of heterocyclic systems designed to have antitumor action. iaea.org |

This table is generated based on data from existing research findings.

Development and Study of Plant Growth Regulators

This compound and its derivatives have been a subject of research in agriculture for their role as plant growth regulators (PGRs) and antimicrobial agents. google.comresearchgate.net Organophosphorus compounds are widely synthesized for use as herbicides, fungicides, and plant growth regulators. researchgate.net Specifically, diethyl cyanomethyl phosphonate has been identified as an effective agent for inhibiting the growth of undesirable algae, bacteria, and fungi. google.com

A significant area of study involves using this compound as a starting material for synthesizing novel compounds with plant growth-regulating properties. In one study, it was used to prepare novel thiazolo[3,2-a]pyridin-8-yl-phosphonates via a multicomponent reaction. researchgate.net The resulting derivatives were then tested for their effects on plant development. researchgate.net

One specific derivative, diethyl-(Z)-(5-amino-6-cyano-2-(4-nitrobenzylidene)-7-(4-nitrophenyl)-3-oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)phosphonate (referred to as compound 4k), demonstrated significant positive effects on the growth of tomato and common bean plants. researchgate.net In tomato plants, application of this compound enhanced biomass, plant height, number of branches, and leaf area by at least twofold compared to untreated control plants. researchgate.net In common bean plants, the same compound increased chlorophyll (B73375) content and delayed senescence. researchgate.net

The table below details the observed effects of a this compound derivative on plant growth parameters.

| Plant | Parameter Measured | Observation | Reference |

| Tomato | Biomass | >2-fold increase vs. control | researchgate.net |

| Tomato | Plant Height | >2-fold increase vs. control | researchgate.net |

| Tomato | Number of Branches | >2-fold increase vs. control | researchgate.net |

| Tomato | Leaf Area | >2-fold increase vs. control | researchgate.net |

| Common Bean | Chlorophyll Content | ~2-fold increase vs. control | researchgate.net |

| Common Bean | Senescence | Delayed vs. control | researchgate.net |

This table is generated based on data from a study on a thiazolopyridine-phosphonate derivative.

Comparative Analysis with Other Organophosphorus Compounds

This compound belongs to the broad class of organophosphorus compounds, which includes esters, phosphonates, and phosphoramidates used across chemistry, medicine, and agriculture. ethernet.edu.et Its chemical properties and applications can be better understood through comparison with other compounds in this family.

In the context of anticancer research, this compound primarily serves as a synthetic intermediate. smolecule.com Its value lies in the phosphonate moiety, which can be incorporated into larger, more complex molecules. dokumen.pub This contrasts with other organophosphorus compounds that may act as drugs themselves, albeit often as prodrugs. For example, phosphoramidates like Sofosbuvir are designed as prodrugs that, once metabolized, deliver a nucleotide triphosphate to inhibit viral polymerases, a mechanism that has parallels in anticancer drug development targeting DNA or RNA synthesis. dokumen.pub While this compound is a building block, other compounds like phosphinic peptides are designed as transition-state analogue inhibitors of specific enzymes, such as zinc-metalloproteases, which can be involved in cancer progression. dokumen.pub

In agricultural applications, derivatives of this compound have shown promise as plant growth regulators. researchgate.net The effects, such as increased biomass and delayed senescence, can be compared to other organophosphorus PGRs like Ethephon (2-chloroethylphosphonic acid). researchgate.netahdb.org.uk Ethephon acts by breaking down within the plant to release ethylene (B1197577), a natural plant hormone that influences processes like ripening and flowering. ahdb.org.uk This mode of action differs from the thiazolopyridine-phosphonate derivative, whose exact mechanism is still under investigation but appears to directly influence growth metrics like height and chlorophyll content. researchgate.net Other non-phosphorus PGRs, such as daminozide (B1669788) and chlormequat, function by inhibiting the biosynthesis of gibberellin, another critical plant hormone. ahdb.org.uk

The following table provides a comparative overview of this compound and other selected organophosphorus compounds.

| Compound Name | Chemical Class | Primary Application Area | Key Distinguishing Feature/Role |

| This compound | Phosphate/Phosphonate | Synthetic Chemistry | Versatile reagent for synthesizing heterocycles and other complex molecules for anticancer and agricultural research. sigmaaldrich.comresearchgate.net |

| Triethyl phosphonoacetate | Phosphonate | Synthetic Chemistry (HWE Reaction) | Primarily used in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated esters; less directly studied for bioactive compound synthesis itself. sigmaaldrich.com |

| Ethephon (2-chloroethylphosphonic acid) | Phosphonic acid | Plant Growth Regulation | Breaks down to release ethylene gas, a natural plant hormone, to induce physiological effects. ahdb.org.uk |

| Fosinoprilat | Phosphinic Acid Derivative | Medicinal Chemistry (Antihypertensive) | Acts as a direct enzyme inhibitor (ACE inhibitor), representing a therapeutic endpoint rather than a synthetic starting material. dokumen.pub |

| Sofosbuvir | Phosphoramidate | Medicinal Chemistry (Antiviral) | A nucleotide prodrug that delivers a pharmacologically active triphosphate intracellularly. dokumen.pub |

This table is generated based on data from existing research findings.

Analytical Methodologies Utilizing Cyanomethyl Diethyl Phosphate in Research Contexts

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of cyanomethyl diethyl phosphate (B84403), ensuring its purity after synthesis and monitoring its conversion in subsequent chemical reactions. Both gas and liquid chromatography, often coupled with mass spectrometry, provide powerful tools for its qualitative and quantitative assessment.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for assessing the purity of cyanomethyl diethyl phosphate and identifying any trace impurities. This method is particularly well-suited for volatile and thermally stable compounds.

GC-MS analysis can be used to:

Quantify Purity: Determine the percentage purity of a synthesized batch of this compound.

Detect Impurities: Identify residual solvents (e.g., tetrahydrofuran) or byproducts from the synthesis process.

Structural Confirmation: The mass spectrum provides a molecular fingerprint, confirming the identity of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for diethyl (cyanomethyl)phosphonate, with characteristic top peaks at m/z 109, 122, and 81. nih.gov

A reported GC method for purity assessment used an HP-5 column with an isothermal temperature of 150°C, at which diethyl cyanomethylphosphonate had a retention time of 8.2 minutes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly useful for non-volatile compounds or those that may degrade at the high temperatures used in GC. HPLC is applied for purity validation, reaction monitoring, and preparative separation to isolate impurities. sielc.comsci-hub.st

A specific reverse-phase (RP) HPLC method for the analysis of this compound has been detailed. sielc.com This scalable method can also be adapted for fast UPLC applications by using columns with smaller particle sizes. sielc.com

Table of HPLC Method Parameters:

| Parameter | Details | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. | sielc.com |

| Application | Analytical separation, impurity isolation, preparative separation, pharmacokinetics. | sielc.com |

HPLC is also crucial in monitoring the progress of reactions involving this compound. For example, in the synthesis of Ramelteon and Tasimelteon, HPLC is used to assess the chemical and enantiomeric purity of intermediates formed from reactions with diethyl cyanomethyl phosphonate (B1237965). google.comgoogle.com It is also used to monitor the formation of byproducts in complex synthetic pathways. sci-hub.st

Future Research Directions and Emerging Trends for Cyanomethyl Diethyl Phosphate

Development of Environmentally Benign and Sustainable Synthetic Routes

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to create more sustainable processes. researchgate.net Future research in the synthesis of cyanomethyl diethyl phosphate (B84403) and related organophosphorus compounds is expected to prioritize methods that are atom-economical, reduce waste, and utilize less hazardous materials. researchgate.netbeilstein-journals.org

Key emerging trends in this area include:

Electrochemical Synthesis: This method uses electricity as a clean reagent to drive oxidation and reduction processes, often avoiding the need for harsh chemical oxidants or reductants and operating under mild conditions. beilstein-journals.org It represents a low-cost and energy-saving approach to forming various phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org

Solvent-Free and Alternative Energy-Driven Reactions: Techniques such as microwave irradiation and reactions in deep-eutectic solvents are gaining traction. researchgate.netthieme-connect.com These methods can significantly shorten reaction times, increase yields, and reduce or eliminate the need for conventional, often volatile and toxic, organic solvents. researchgate.netresearchgate.net

Direct Functionalization from White Phosphorus: A significant long-term goal is the development of methods to convert white phosphorus (P4), the primary industrial source, directly into valuable organophosphorus compounds, bypassing hazardous chlorinated intermediates. researchgate.netrsc.org

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methods for Organophosphorus Compounds

| Feature | Conventional Methods (e.g., Michaelis-Arbuzov) | Emerging Green Methods |

| Reagents | Often require stoichiometric, sometimes hazardous, reagents. | Use of catalysts, electricity, or benign media. beilstein-journals.orgresearchgate.net |

| Solvents | Typically rely on volatile organic solvents. | Solvent-free conditions or use of green solvents like deep-eutectic solvents. thieme-connect.comresearchgate.net |

| Energy | Often require high temperatures and prolonged heating. | Microwave irradiation, ultrasonication, or ambient temperature reactions. beilstein-journals.orgresearchgate.net |

| Byproducts | Can generate significant amounts of waste, such as inorganic salts. | Higher atom economy, with byproducts that are often easier to handle or recyclable. wikipedia.org |

| Efficiency | May involve multiple steps with intermediate purification. | One-pot, multicomponent strategies for streamlined synthesis. researchgate.net |

Exploration of Novel Catalytic Applications in Organic Transformations

The unique electronic and structural features of cyanomethyl diethyl phosphate make it a promising candidate for new roles in catalysis. While its use in the Horner-Wadsworth-Emmons (HWE) reaction is well-established for forming alkenes, future research aims to unlock its broader catalytic potential. wikipedia.orgnrochemistry.com

Emerging areas of exploration include:

Asymmetric Catalysis: The development of chiral versions of α-cyanophosphonates is a key area of interest. thieme-connect.comtandfonline.com These chiral molecules could be used as catalysts or ligands in reactions to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry. thieme-connect.comunl.pt For instance, palladium(II)-bisphosphine complexes have been used in the catalytic asymmetric fluorination of α-cyanophosphonates. thieme-connect.com

Ligand Development for Transition Metal Catalysis: The phosphonate (B1237965) group can act as a ligand, binding to transition metals and modifying their catalytic activity and selectivity. ncl.ac.uk Future work will likely explore the use of this compound and its derivatives as ligands in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex biaryl structures. ncl.ac.uk